2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone
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Overview
Description
2-[(6-CHLORO-4-PHENYL-2-QUINAZOLINYL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)-1-ETHANONE is a complex organic compound that features a quinazoline and phenothiazine moiety. Quinazoline derivatives are known for their broad applications in medicinal chemistry, including antimalarial, antitumor, and antimicrobial activities . Phenothiazine derivatives are widely used in the pharmaceutical industry, particularly as antipsychotic and antihistaminic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-CHLORO-4-PHENYL-2-QUINAZOLINYL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)-1-ETHANONE involves multiple steps, starting with the preparation of the quinazoline and phenothiazine intermediates. The quinazoline moiety can be synthesized through the amidation and cyclization of 2-aminobenzoic acid derivatives . The phenothiazine moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product can be achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(6-CHLORO-4-PHENYL-2-QUINAZOLINYL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinazoline and phenothiazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazoline derivatives.
Scientific Research Applications
2-[(6-CHLORO-4-PHENYL-2-QUINAZOLINYL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)-1-ETHANONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antitumor activities.
Medicine: Investigated for its potential use as an antipsychotic or antihistaminic agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-[(6-CHLORO-4-PHENYL-2-QUINAZOLINYL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)-1-ETHANONE involves its interaction with specific molecular targets and pathways. The quinazoline moiety may inhibit certain enzymes or receptors involved in cell proliferation, making it useful in cancer treatment . The phenothiazine moiety may interact with neurotransmitter receptors, contributing to its antipsychotic effects .
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: 4(3H)-quinazolinone, 2-methylquinazoline.
Phenothiazine Derivatives: Chlorpromazine, promethazine.
Uniqueness
2-[(6-CHLORO-4-PHENYL-2-QUINAZOLINYL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)-1-ETHANONE is unique due to its combination of quinazoline and phenothiazine moieties, which may provide synergistic effects in its biological activities. This dual functionality makes it a promising candidate for further research in medicinal chemistry and pharmacology.
Properties
Molecular Formula |
C28H18ClN3OS2 |
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Molecular Weight |
512.0 g/mol |
IUPAC Name |
2-(6-chloro-4-phenylquinazolin-2-yl)sulfanyl-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C28H18ClN3OS2/c29-19-14-15-21-20(16-19)27(18-8-2-1-3-9-18)31-28(30-21)34-17-26(33)32-22-10-4-6-12-24(22)35-25-13-7-5-11-23(25)32/h1-16H,17H2 |
InChI Key |
LQUHYPHLEBAYDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)SCC(=O)N4C5=CC=CC=C5SC6=CC=CC=C64 |
Origin of Product |
United States |
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